4-(2-methoxyphenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
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Description
4-(2-methoxyphenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Compounds with structures similar to the one have been explored for their unique reactivity and potential in synthesizing new chemical entities. For instance, the cycloaddition reactions involving isothiazole dioxides have demonstrated the synthesis of thiadiazabicyclo[3.1.0]hexene derivatives, showcasing the versatility of these compounds in creating novel heterocyclic structures (Clerici et al., 1996). Similarly, the study on pyrazole fused sulfones and their transformation into heterocyclic o-quinodimethanes highlights the potential of these compounds in synthetic organic chemistry (Chaloner et al., 1992).
Potential Applications in Material Science
The fluorescence properties of diphenylthiazolo[4,5‐b]pyrazines, tuned by donor-acceptor substituent effects, suggest that compounds with similar structures could be investigated for their potential application in material science, particularly in the development of new fluorophores (Nakagawa et al., 2015).
Biological Activities
Although the search did not yield direct results on biological activities, related studies on structurally similar compounds, such as the synthesis and biological activity of 2-substituted derivatives of pyrimido[2,1-b][1,3]benzothiazole, offer a glimpse into the potential biological applications of complex heterocyclic compounds. These studies often explore antimicrobial activities, indicating a potential area of research for compounds with similar structural features (Badne et al., 2011).
Computational Studies
Molecular docking and quantum chemical calculations, as demonstrated in the study by Viji et al. (2020), provide insight into the electronic structure, reactivity, and potential biological interactions of complex molecules. Such computational studies could be applicable to understanding the properties and potential uses of "4-(2-methoxyphenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide" in various scientific domains (Viji et al., 2020).
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1-[2-(2-methoxyphenyl)ethyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-28-18-9-7-17(8-10-18)24-20-15-30(26,27)14-19(20)23(13-22(24)25)12-11-16-5-3-4-6-21(16)29-2/h3-10,19-20H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRONASVWLGKOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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